Disperse orange 3
Disperse orange 3
4-(4-nitrophenylazo)aniline is azobenzene substituted at the phenyl 4-positions by an amino and a nitro group. It has a role as a dye and an allergen. It is a member of azobenzenes and a primary arylamine. It is functionally related to an azobenzene.
T487 is a small molecule chemokine receptor antagonist to correct or modify immune system responses. It binds selectively and potently to CXCR3. The formulation is administered orally and has anti-inflammatory effects in conditions such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.
T487 is a small molecule chemokine receptor antagonist to correct or modify immune system responses. It binds selectively and potently to CXCR3. The formulation is administered orally and has anti-inflammatory effects in conditions such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.
Brand Name:
Vulcanchem
CAS No.:
730-40-5
VCID:
VC21124435
InChI:
InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
SMILES:
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C12H10N4O2
Molecular Weight:
242.23 g/mol
Disperse orange 3
CAS No.: 730-40-5
Cat. No.: VC21124435
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(4-nitrophenylazo)aniline is azobenzene substituted at the phenyl 4-positions by an amino and a nitro group. It has a role as a dye and an allergen. It is a member of azobenzenes and a primary arylamine. It is functionally related to an azobenzene. T487 is a small molecule chemokine receptor antagonist to correct or modify immune system responses. It binds selectively and potently to CXCR3. The formulation is administered orally and has anti-inflammatory effects in conditions such as rheumatoid arthritis, inflammatory bowel disease and psoriasis. |
|---|---|
| CAS No. | 730-40-5 |
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]aniline |
| Standard InChI | InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 |
| Standard InChI Key | UNBOSJFEZZJZLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
| Melting Point | 215.0 °C |
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